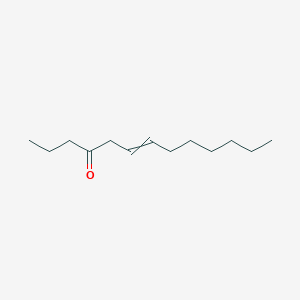silane CAS No. 683815-11-4](/img/structure/B12522793.png)
[(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a phenyl-substituted hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane typically involves the reaction of a phenyl-substituted hexene with a triethylsilane reagent under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the silane group to the hexene chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The phenyl and hexene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of phenyl-substituted silanes.
Applications De Recherche Scientifique
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The phenyl and hexene groups contribute to the compound’s reactivity and specificity in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane: This compound has a similar silane group but differs in the structure of the organic substituents.
2-methyl-5-phenylhexane: While structurally similar, this compound lacks the silane group and has different chemical properties.
Uniqueness
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is unique due to its combination of a silane group with a phenyl-substituted hexene chain
Propriétés
Numéro CAS |
683815-11-4 |
|---|---|
Formule moléculaire |
C20H34OSi |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
(2,4-dimethyl-1-phenylhex-1-en-3-yl)oxy-triethylsilane |
InChI |
InChI=1S/C20H34OSi/c1-7-17(5)20(21-22(8-2,9-3)10-4)18(6)16-19-14-12-11-13-15-19/h11-17,20H,7-10H2,1-6H3 |
Clé InChI |
IONIEUZGOJJKQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=CC1=CC=CC=C1)C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



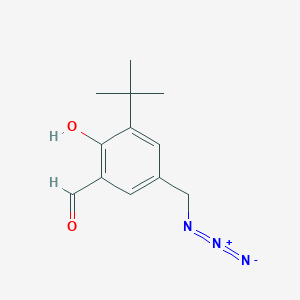
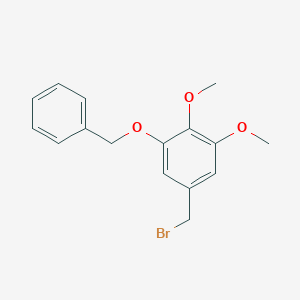

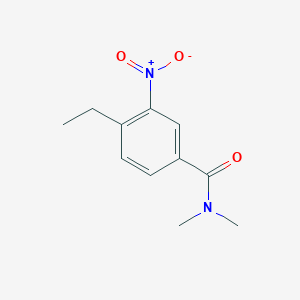

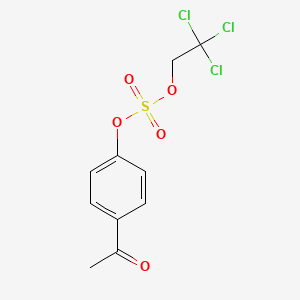
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
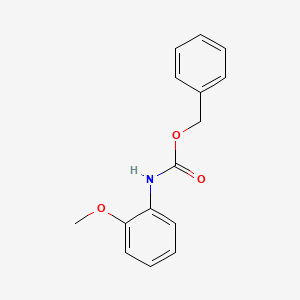
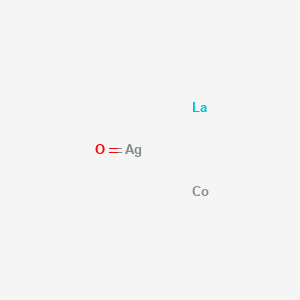
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)

